molecular formula C11H14N2O2 B11938676 n-(Phenylcarbamoyl)butanamide CAS No. 82162-83-2

n-(Phenylcarbamoyl)butanamide

Cat. No.: B11938676
CAS No.: 82162-83-2
M. Wt: 206.24 g/mol
InChI Key: HLOVBZDWXRCQRG-UHFFFAOYSA-N
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Description

n-(Phenylcarbamoyl)butanamide: is an organic compound with the molecular formula C10H13NO2. It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(Phenylcarbamoyl)butanamide typically involves the reaction of butanamide with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond. The reaction can be represented as follows:

Butanamide+Phenyl isocyanateThis compound\text{Butanamide} + \text{Phenyl isocyanate} \rightarrow \text{this compound} Butanamide+Phenyl isocyanate→this compound

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion of the starting materials to the desired product. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: n-(Phenylcarbamoyl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can react with the amide group under acidic or basic conditions.

Major Products:

Scientific Research Applications

Chemistry: n-(Phenylcarbamoyl)butanamide is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases, including cancer and neurodegenerative disorders.

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials .

Mechanism of Action

The mechanism of action of n-(Phenylcarbamoyl)butanamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

    Acetoacetanilide: Similar structure with an acetyl group instead of a butanamide group.

    Benzamide: Contains a benzene ring directly attached to the amide group.

    Butyramide: A simpler amide with a butyl group.

Uniqueness: n-(Phenylcarbamoyl)butanamide is unique due to its specific combination of a phenyl group and a butanamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

CAS No.

82162-83-2

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

N-(phenylcarbamoyl)butanamide

InChI

InChI=1S/C11H14N2O2/c1-2-6-10(14)13-11(15)12-9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3,(H2,12,13,14,15)

InChI Key

HLOVBZDWXRCQRG-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC(=O)NC1=CC=CC=C1

Origin of Product

United States

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